(5-Bromo-3-methylpyridin-2-YL)methanol

Overview

Description

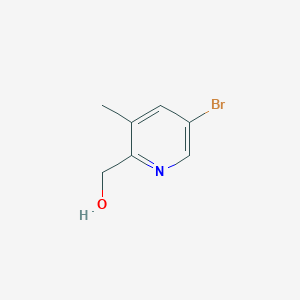

(5-Bromo-3-methylpyridin-2-yl)methanol is a pyridine derivative featuring a bromine atom at the 5-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position of the pyridine ring. Its molecular formula is C₇H₈BrNO, with a molecular weight of 202.05 g/mol . The compound is commercially available, with suppliers such as Enamine Ltd. and CymitQuimica listing it in their catalogs .

The hydroxymethyl group at the 2-position enhances solubility in polar solvents, while the bromine atom contributes to its utility as a synthetic intermediate in pharmaceuticals and agrochemicals. Structural characterization of similar compounds (e.g., methoxy-substituted analogs) involves techniques such as NMR spectroscopy and mass spectrometry .

Preparation Methods

Preparation Methods

Direct Hydroxymethylation of 5-Bromo-3-methylpyridine

One straightforward approach involves the selective hydroxymethylation of 5-bromo-3-methylpyridine at the 2-position. This can be achieved by:

- Starting with 5-bromo-3-methylpyridine as the substrate.

- Employing formaldehyde or paraformaldehyde under basic or acidic catalysis to introduce the hydroxymethyl group.

- Controlling reaction conditions to favor substitution at the 2-position due to the directing effects of the bromine and methyl substituents.

However, detailed experimental protocols and yields for this direct method are less commonly reported in literature, suggesting it may be less favored industrially.

Multi-Step Synthesis via Pyridine Derivative Intermediates

A more documented and industrially relevant method involves multi-step synthesis starting from 2-amino-3-methyl-5-bromopyridine, which is converted through several intermediates to the target compound or closely related derivatives.

Example Synthetic Route (Adapted from CN109053727B Patent for related intermediates):

| Step | Reaction Description | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Formation of ethyl (E)-N-(5-bromo-3-methylpyridin-2-yl) carboxylate | 2-amino-3-methyl-5-bromopyridine, trimethyl orthoformate, p-toluenesulfonic acid catalyst, 1,2-dichloromethane solvent, reflux 16 h | 84.4 |

| 2 | Conversion to (E)-N'-(5-bromo-3-methylpyridin-2-yl)-N-methyl-N-formimino phenyl ester | N-methylaniline, toluene, 60 °C, 16 h | 87.6 |

| 3 | Cyclization to 5-bromo-7-azaindole (related heterocyclic intermediate) | Sodium amide base, ethylene glycol dimethyl ether, 10-15 °C, 16 h | 83.7 |

While this route targets 5-bromo-7-azaindole, the intermediates such as ethyl (E)-N-(5-bromo-3-methylpyridin-2-yl) carboxylate and related formimino esters are structurally close to (5-bromo-3-methylpyridin-2-yl)methanol and can be adapted or reduced to the hydroxymethyl derivative by appropriate reduction steps (e.g., using mild hydride donors like sodium borohydride or lithium aluminum hydride) to convert esters or formates to the corresponding alcohols.

Reduction of 5-Bromo-3-methylpyridine-2-carboxaldehyde or Carboxylate

Another common synthetic strategy involves:

- Synthesis or procurement of 5-bromo-3-methylpyridine-2-carboxaldehyde or the corresponding ester.

- Reduction of the aldehyde or ester group to the hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Purification by recrystallization or chromatography.

This method is widely used for preparing pyridinylmethanols due to its straightforwardness and good yields.

Reaction Conditions and Purification

- Solvents: Common solvents include dichloromethane, toluene, tetrahydrofuran, and ethylene glycol dimethyl ether depending on the step.

- Catalysts: Acidic catalysts such as p-toluenesulfonic acid or mineral acids are used in formylation steps.

- Temperature: Reactions are typically conducted between 10 °C and reflux temperatures (~60-80 °C) depending on the step.

- Purification: Organic phase separation, drying, solvent evaporation, and recrystallization are standard purification techniques.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct hydroxymethylation | 5-Bromo-3-methylpyridine | Formaldehyde, acid/base catalyst | Reflux, controlled pH | Simple, fewer steps | Regioselectivity challenges |

| Multi-step via formate esters | 2-Amino-3-methyl-5-bromopyridine | Trimethyl orthoformate, N-methylaniline, sodium amide | Reflux, 10-60 °C | High yield, scalable | Multi-step, complex intermediates |

| Reduction of aldehyde/ester | 5-Bromo-3-methylpyridine-2-carboxaldehyde/ester | NaBH4, LiAlH4 | Mild temperatures | Straightforward, good yields | Requires aldehyde/ester precursor |

| Commercial synthesis | Various | Proprietary optimized routes | Standard lab/industrial conditions | High purity, ready availability | Cost, less process transparency |

Research Findings and Notes

- The multi-step synthesis involving formate esters and imidamide intermediates is well-documented in patent literature and provides a robust route to related brominated azaindole compounds, which can be adapted for this compound synthesis.

- Reduction methods are preferred for converting carboxyl or formyl groups to hydroxymethyl groups due to their mildness and selectivity.

- Commercial suppliers confirm the availability of this compound with high purity, indicating established synthetic protocols.

- Solubility and storage conditions are important for handling; the compound is soluble in polar organic solvents such as methanol and DMSO.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-methylpyridin-2-YL)methanol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4).

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Suzuki Cross-Coupling: Uses palladium catalysts and arylboronic acids in the presence of a base like potassium phosphate (K3PO4) to form new carbon-carbon bonds.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products

Substitution: Formation of various aryl-substituted pyridine derivatives.

Oxidation: Formation of 5-bromo-3-methylpyridine-2-carboxylic acid.

Reduction: Formation of 5-bromo-3-methylpyridin-2-ylmethanol derivatives.

Scientific Research Applications

(5-Bromo-3-methylpyridin-2-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-3-methylpyridin-2-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in the development of kinase inhibitors, the compound may bind to the active site of the enzyme, blocking its activity and thereby affecting cell signaling pathways .

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between (5-Bromo-3-methylpyridin-2-yl)methanol and its analogs:

Table 1: Comparative Data for Pyridine-Based Methanol Derivatives

Substituent Effects on Reactivity and Properties

Halogen Variation

- Bromine vs. Iodine: The iodine-substituted analog (5-Iodopyridin-3-yl)methanol has a higher molecular weight (235.03 g/mol) due to iodine’s larger atomic radius, which may increase steric hindrance and alter reactivity in cross-coupling reactions compared to bromine .

- Bromine vs. Chlorine: The chloro analog (5-Bromo-2-chloropyridin-3-yl)methanol exhibits dual halogenation, enhancing electrophilicity but also increasing toxicity risks (H318: severe eye damage) .

Functional Group Variation

- Methyl vs.

Alkoxy Substitutents

- The isopropoxy-substituted derivative (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol has a bulkier substituent, reducing solubility in aqueous solvents but improving lipid membrane permeability .

Research Findings and Structural Insights

- Hazard Profiles : Chloro- and isopropoxy-substituted derivatives exhibit higher hazards (e.g., respiratory irritation: H335) compared to methyl- or methoxy-substituted analogs .

Biological Activity

(5-Bromo-3-methylpyridin-2-YL)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological pathways, and potential therapeutic applications.

- Molecular Formula : C7H8BrN1O

- Molecular Weight : 232.05 g/mol

- Structure : The compound features a bromine atom substituted on a pyridine ring, which is known to influence its biological activity.

The primary mechanism of action for this compound involves the inhibition of Polycomb Repressive Complex 2 (PRC2), a key regulator in gene expression associated with various cancers. PRC2 is involved in the methylation of histone H3 at lysine 27 (H3K27me3), leading to gene silencing. Inhibition of PRC2 by this compound may reactivate tumor suppressor genes and inhibit tumor growth .

Anticancer Activity

Studies have indicated that this compound exhibits anticancer properties by targeting PRC2-mediated pathways. Specifically, the compound has shown efficacy in:

- Inhibiting cell proliferation : In vitro studies demonstrate that treatment with this compound leads to reduced proliferation rates in various cancer cell lines, including breast and prostate cancer cells.

- Reactivating silenced genes : By inhibiting PRC2, the compound can reverse the silencing of genes that are crucial for cell differentiation and apoptosis .

Case Studies

- Breast Cancer Models : In xenograft models, administration of this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased expression of tumor suppressor genes previously silenced by PRC2 activity.

- Prostate Cancer Cell Lines : In vitro assays showed that the compound induced apoptosis in prostate cancer cells, with IC50 values indicating potent activity at micromolar concentrations .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Bromo-3-methylpyridin-2-yl)methanol, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, directed bromination at the 5-position of 3-methylpyridin-2-yl methanol can be achieved using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids may introduce bromine selectively . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) significantly affects yield, as bromine’s reactivity is sensitive to steric hindrance from the methyl group .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : 1H/13C NMR is critical for confirming substitution patterns: the methyl group at C3 and bromine at C5 produce distinct splitting patterns. For purity, HPLC with a C18 column (acetonitrile/water gradient) detects impurities (<1%), while mass spectrometry (ESI+) confirms the molecular ion peak at m/z 217 (M+H)+ . Additionally, melting point analysis (if crystalline) and FT-IR for hydroxyl (-OH) stretch (~3200 cm⁻¹) provide supplementary validation .

Q. What storage conditions are recommended to preserve the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the methanol group. Degradation studies show that exposure to light or moisture accelerates decomposition, forming a ketone byproduct (5-bromo-3-methylpyridine-2-carbaldehyde). Periodic TLC monitoring (hexane/ethyl acetate, 3:1) is advised for long-term storage .

Advanced Research Questions

Q. How does the methyl group at C3 influence the regioselectivity of bromination in pyridine derivatives?

- Methodological Answer : The methyl group exerts both steric and electronic effects. DFT calculations suggest it directs bromination to the C5 position by destabilizing alternative transition states through steric clashes. Competitive experiments with 3-H pyridine analogs show lower regioselectivity, confirming the methyl group’s role . To validate, synthesize isotopically labeled analogs (e.g., CD₃ at C3) and analyze kinetic isotope effects via NMR .

Q. What strategies mitigate side reactions during functionalization of this compound for drug discovery?

- Methodological Answer : Protecting the methanol group (e.g., silylation with TBSCl) prevents undesired nucleophilic substitution during cross-coupling. For Suzuki reactions, use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) to minimize dehalogenation. If amination is required, Buchwald-Hartwig conditions (XPhos Pd G3) achieve higher yields than Ullman-type reactions . LC-MS tracking of intermediates helps identify side products early .

Q. How can researchers resolve contradictions in reported reactivity of brominated pyridine methanol derivatives under basic conditions?

- Methodological Answer : Contradictions often arise from solvent choice and base strength. For example, in NaOH/ethanol, the methanol group may deprotonate, facilitating elimination to form an alkene. In contrast, weaker bases (e.g., NaHCO₃) favor substitution. Systematic studies varying pH (8–12), solvent (polar aprotic vs. protic), and temperature are necessary. Cross-reference with computational models (e.g., pKa prediction via MarvinSketch) clarifies mechanistic pathways .

Q. What role does the bromine substituent play in the compound’s interactions with biological targets?

- Methodological Answer : Bromine enhances hydrophobic interactions in binding pockets (e.g., enzyme active sites) and may participate in halogen bonding with carbonyl groups. Competitive binding assays using Br→H analogs (e.g., 5-H-3-methylpyridin-2-yl methanol) show reduced affinity, confirming bromine’s contribution. Molecular docking (AutoDock Vina) and MD simulations further elucidate binding dynamics .

Properties

IUPAC Name |

(5-bromo-3-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMSGXSGQKWTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592855 | |

| Record name | (5-Bromo-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245765-71-3 | |

| Record name | (5-Bromo-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.